molecular formula C17H20N4O2 B11952068 N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline CAS No. 200130-76-3

N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline

Cat. No.: B11952068
CAS No.: 200130-76-3
M. Wt: 312.37 g/mol
InChI Key: WJHGVNGDIKBTEP-UHFFFAOYSA-N
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Description

N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups, such as N,N,3,5-tetramethylaniline, under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, sulfonated, or alkylated derivatives.

Scientific Research Applications

N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use as a dye or in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N,N,3,5-tetramethylaniline
  • N,N-dimethyl-3,5-xylidine
  • 5-dimethylamino-m-xylene

Uniqueness

N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline is unique due to its specific azo structure, which imparts distinct color properties and stability. Compared to similar compounds, it offers enhanced performance in dyeing applications and greater resistance to degradation under various conditions.

Properties

CAS No.

200130-76-3

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N,N,3,5-tetramethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C17H20N4O2/c1-11-8-14(6-7-16(11)21(22)23)18-19-17-12(2)9-15(20(4)5)10-13(17)3/h6-10H,1-5H3

InChI Key

WJHGVNGDIKBTEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC(=C(C=C2)[N+](=O)[O-])C)C)N(C)C

Origin of Product

United States

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